N,N-Dimethylcyclopropanecarboxamide
Overview
Description
N,N-Dimethylcyclopropanecarboxamide is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.1576 g/mol It is characterized by a cyclopropane ring attached to a carboxamide group, where the nitrogen atom is substituted with two methyl groups
Scientific Research Applications
N,N-Dimethylcyclopropanecarboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylcyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted cyclopropane derivatives.
Mechanism of Action
The mechanism of action of N,N-Dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of biological pathways, leading to various physiological and biochemical effects .
Comparison with Similar Compounds
Cyclopropanecarboxamide: Lacks the dimethyl substitution on the nitrogen atom.
N,N-Dimethylacetamide: Contains an acetamide group instead of a cyclopropanecarboxamide group.
N,N-Dimethylformamide: Features a formamide group in place of the cyclopropanecarboxamide group.
Uniqueness: N,N-Dimethylcyclopropanecarboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N,N-dimethylcyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQLGAFYVKJEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170226 | |
Record name | N,N-Dimethylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-23-0 | |
Record name | N,N-Dimethylcyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylcyclopropanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of substituents on the rotational barrier of N,N-Dimethylcyclopropanecarboxamide?
A1: Research utilizing iterative total line shape analysis has revealed that substituents can influence the amide-rotational barrier in this compound. For instance, in a study using CDCl3 as a solvent, this compound exhibited a barrier (ΔG) of 16.72 ± 0.01 kcal/mole. [] Interestingly, the introduction of a para-nitro group in (trans)-2-phenyl-N,N-dimethylcyclopropanecarboxamide led to an increase in the barrier from 17.08 ± 0.01 to 17.40 ± 0.02 kcal/mole. [] This suggests that electronic effects imposed by substituents can impact the energy landscape associated with amide rotation in this molecule.
Q2: How do the cis and trans isomers of substituted this compound differ in their interaction with Lanthanide Shift Reagents?
A2: Studies employing Lanthanide Induced Shifts (LIS) have provided insights into the spatial arrangement of atoms in this compound derivatives. Research has shown that the LIS values adhere to the McConnell-Robertson relation, indicating a dependence on the distance and angle between the lanthanide ion and the observed nucleus. [] Notably, trans isomers consistently exhibit larger LIS values compared to their cis counterparts, suggesting a more favorable interaction geometry with the lanthanide shift reagent. [] This difference in LIS values underscores the importance of stereochemistry in governing the interaction of molecules with other chemical entities.
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